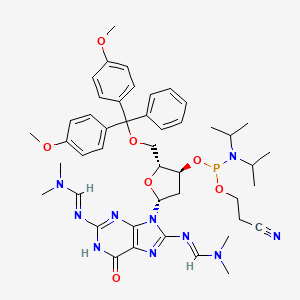

8-Amino-DG cep

Description

Significance of Modified Nucleosides in Genomic Integrity and Structure Studies

The integrity of the genome is paramount for the continuation of life, requiring precise replication and repair of deoxyribonucleic acid (DNA) to maintain stability. mdpi.com DNA and ribonucleic acid (RNA) are not merely composed of the four canonical bases; they also contain a variety of modified nucleosides that play critical roles in regulating gene expression and maintaining genomic structure. nih.govfrontiersin.org These modifications are essential for cellular differentiation, genomic imprinting, and embryogenesis. frontiersin.org

In DNA, modifications such as 5-methylcytosine are vital in the epigenetic control of gene expression; regions with high levels of cytosine methylation typically exhibit low or no gene expression. frontiersin.orgwikipedia.org The presence of these non-canonical bases can also serve protective functions, for instance, by helping bacterial viruses avoid the host's restriction enzymes, which act as a form of molecular immunity. wikipedia.org

In RNA, especially transfer RNA (tRNA), modified nucleosides are abundant and crucial for function. They contribute to the stability of tRNA's three-dimensional structure and ensure the accuracy and efficiency of protein synthesis by modulating codon-anticodon interactions. nih.govnih.gov The chemical and structural diversity imparted by these modifications is fundamental to a wide range of biological processes, and their study provides invaluable insights into how genomic information is read, regulated, and preserved. nih.govnih.gov

Overview of 8-Amino-2'-deoxyguanosine (B8737438) as a Guanine (B1146940) Derivative

8-Amino-2'-deoxyguanosine (8-amino-dG) is a modified nucleoside, specifically a derivative of the purine base guanine. It is structurally distinguished by the substitution of an amino group (-NH2) at the C-8 position of the guanine base. This modification has been a subject of interest in nucleic acid research due to its effects on the physicochemical properties of DNA.

Research has shown that the incorporation of 8-amino-dG into a DNA duplex does not significantly alter the global helical properties of the standard right-handed B-DNA form. nih.gov However, it does have a measurable impact on the thermodynamic stability of the DNA helix. With the exception of a guanine-guanine mismatch, the presence of 8-amino-dG tends to slightly destabilize the DNA duplex compared to its unmodified counterpart. nih.gov For example, the destabilization of a G:C pair by 8-amino-dG is less pronounced than the destabilization caused by 8-oxo-2'-deoxyguanosine (8-oxo-dG), another common guanine derivative. nih.gov

A particularly noteworthy property of this modification is its ability to stabilize triple helix structures. Analysis has shown that the 8-amino group can form an additional hydrogen bond in the Hoogsteen base pairing arrangement with cytosine, which significantly enhances the stability of DNA triplexes. nih.govnih.gov This stabilization effect is observed even at neutral pH, a condition under which DNA triple helices are normally not stable. nih.gov

Table 1: Thermodynamic Stability of DNA Duplexes Containing 8-Amino-dG

Comparison of the change in Gibbs Free Energy (–ΔG° in kcal/mol at 25°C) for unmodified DNA duplexes versus duplexes containing an 8-amino-dG (G*) modification opposite each of the four canonical bases.

| Base Pair | Unmodified Duplex (–ΔG°) | Modified Duplex with G* (–ΔG°) | Change in Stability (kcal/mol) |

|---|---|---|---|

| G:C | ~15.0 | 14.7 | +0.3 |

| G:T | 12.7 | 12.2 | +0.5 |

| G:G | 11.7 | 12.1 | -0.4 |

| G:A | 11.4 | 11.1 | +0.3 |

Data sourced from thermodynamic studies on 11-mer DNA duplexes. nih.gov A positive value in the 'Change in Stability' column indicates destabilization.

Historical Context of Research on Modified DNA Bases

The study of modified DNA bases is rooted in the foundational discoveries of molecular biology. The landmark identification of DNA's double helix structure in 1953 by James Watson and Francis Crick provided the fundamental framework for understanding genetics at a molecular level. ebsco.comsynthego.com However, the existence of bases other than the canonical A, T, C, and G was known even earlier. The first modified base to be recognized was 5-methylcytosine, which was identified in the genome of Mycobacterium tuberculosis in 1925. wikipedia.org

Properties

IUPAC Name |

N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-[(E)-dimethylaminomethylideneamino]-6-oxo-1H-purin-8-yl]-N,N-dimethylmethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H59N10O7P/c1-31(2)56(32(3)4)64(61-26-14-25-47)63-38-27-40(55-42-41(50-45(55)49-30-54(7)8)43(57)52-44(51-42)48-29-53(5)6)62-39(38)28-60-46(33-15-12-11-13-16-33,34-17-21-36(58-9)22-18-34)35-19-23-37(59-10)24-20-35/h11-13,15-24,29-32,38-40H,14,26-28H2,1-10H3,(H,51,52,57)/b48-29+,49-30+/t38-,39+,40+,64?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKYAKIMORVUDY-DQRQSMDHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C(=O)NC(=N6)N=CN(C)C)N=C5N=CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C(=O)NC(=N6)/N=C/N(C)C)N=C5/N=C/N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H59N10O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

895.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation and Endogenous Occurrence of 8 Amino 2 Deoxyguanosine Adducts

Mechanisms of 8-Amino-2'-deoxyguanosine (B8737438) Formation

The formation of 8-Amino-2'-deoxyguanosine (8-amino-dG) is a notable type of DNA damage linked to exposure to specific environmental and industrial chemicals. A primary example is the industrial solvent and hepatocarcinogen, 2-nitropropane (B154153) (2-NP). nih.govnih.gov Research has shown that the administration of 2-NP to rats leads to the formation of 8-amino-dG in the DNA of their liver cells. nih.gov This discovery identified a previously unknown in vivo reaction: the amination of guanine (B1146940) at the C8 position. nih.gov

The proposed mechanism suggests that 2-NP is metabolized in the liver into a reactive intermediate. nih.govnih.gov This metabolite is capable of aminating cellular macromolecules. A working hypothesis posits that 2-NP's metabolism may yield a reactive nitrenium ion (NH2+), which then attacks the guanine base in DNA, resulting in the formation of 8-amino-dG. nih.gov The presence of this adduct serves as a molecular signature of 2-NP exposure and is considered a key event in its mechanism of carcinogenicity. nih.govnih.gov

Oxidative stress, a condition marked by an imbalance between the production of reactive oxygen species (ROS) and a cell's antioxidant defenses, is a major source of DNA damage. researchgate.netnih.gov The guanine base in DNA is particularly susceptible to oxidative attack due to its low redox potential. researchgate.net While the most studied product of this damage is 8-oxo-2'-deoxyguanosine (8-oxo-dG), other modifications at the C8 position of guanine can also occur. nih.govresearchgate.net

The formation of 8-amino-dG can be linked to pathways involving oxidative and nitrosative stress. For instance, experiments have shown that hydroxylamine-O-sulfonic acid can react with DNA to produce both 8-oxo- and 8-amino-substituted guanines. nih.gov This suggests that reactive nitrogen species, potentially generated during cellular metabolic processes or inflammation, can contribute to the formation of 8-amino-dG. While 8-oxo-dG is a more general biomarker for oxidative stress, the formation of 8-amino-dG may point towards specific types of reactive species and damage pathways. nih.govresearchgate.net

Identification and Presence of 8-Amino-2'-deoxyguanosine In Vivo

The existence of 8-amino-dG in vivo has been definitively established in animal models. Following exposure to the carcinogen 2-nitropropane, 8-amino-dG was successfully detected in the liver DNA of rats. nih.govnih.gov The identification of this adduct in a target organ for 2-NP's carcinogenic activity provides strong evidence for its involvement in the pathological process. nih.gov

Sensitive analytical methods are crucial for detecting these adducts, which are typically present in low quantities. Researchers have utilized High-Performance Liquid Chromatography (HPLC) with electrochemical detection to identify these modified nucleosides. nih.gov The identity of the adduct was confirmed by co-chromatography with a synthetic 8-aminodeoxyguanosine standard and further analysis using gas chromatography-mass spectrometry after acid hydrolysis. nih.gov

When studying DNA damage, it is valuable to compare the levels of different lesions. In studies involving 2-nitropropane, researchers observed an increase in the levels of both 8-amino-dG and the well-known oxidative damage marker, 8-oxo-dG, in the liver nucleic acids of treated rats. nih.gov However, the formation of 8-amino-dG was identified as a major and distinct modification resulting from 2-NP administration. nih.gov

8-oxo-dG is one of the most abundant and well-studied DNA lesions resulting from generalized oxidative stress. researchgate.netresearchgate.net Its presence is a widely accepted biomarker of oxidative DNA damage and repair. nih.govresearchgate.net In contrast, 8-amino-dG appears to be formed through more specific pathways, such as those initiated by carcinogens like 2-NP. nih.gov The relative ratio of these two C8-guanine adducts could therefore provide more detailed information about the specific nature of the DNA-damaging agent or process. While high levels of 8-oxo-dG are indicative of general oxidative stress, the detection of 8-amino-dG points to a more specific type of chemical insult. nih.govresearchgate.net

Interactive Data Table: Comparison of C8-Guanine Adducts

| Feature | 8-Amino-2'-deoxyguanosine (8-amino-dG) | 8-Oxo-2'-deoxyguanosine (8-oxo-dG) |

|---|---|---|

| Primary Formation Mechanism | Metabolic activation of carcinogens (e.g., 2-nitropropane) nih.gov | Reaction with Reactive Oxygen Species (ROS) researchgate.net |

| Significance | Biomarker of specific chemical exposure (e.g., 2-NP) nih.gov | General biomarker of oxidative stress and DNA damage researchgate.netresearchgate.net |

| Detection in vivo | Confirmed in rat liver DNA following 2-NP exposure nih.govnih.gov | Widely detected in various tissues and body fluids nih.gov |

| Associated Pathology | Implicated in hepatocarcinogenesis induced by 2-NP nih.govnih.gov | Implicated in aging, carcinogenesis, and various chronic diseases wikipedia.org |

Structural and Mechanistic Investigations of 8 Amino 2 Deoxyguanosine Within Nucleic Acids

Impact on DNA Duplex Conformation and Stability

The incorporation of 8-Amino-dG into DNA duplexes generally leads to a slight destabilization compared to unmodified deoxyguanosine (dG). Circular dichroism studies indicate that 8-Amino-dG does not significantly alter the global helical properties of natural right-handed B-DNA nih.govoup.comnih.gov. However, UV melting experiments reveal changes in thermodynamic stability. For instance, when 8-Amino-dG is placed opposite cytosine (C), it causes a modest destabilization of approximately 0.3 ± 1.0 kcal/mol relative to the native G:C pair in an 11mer duplex nih.gov. This destabilizing effect is generally observed across different base pairings (C>T>G>A stability trend is maintained), with the exception of the G:G pair (where G represents 8-Amino-dG), which can exhibit slightly increased stability compared to an unmodified G:G mismatch nih.govoup.comnih.gov.

Table 1: Thermodynamic Stability of Duplexes Containing 8-Amino-dG

| Base Pair (G* opposite) | ΔG° (kcal/mol) at 25°C (approx.) | Change vs. Unmodified (kcal/mol) | Reference |

| G:C | -14.7 | -0.3 | nih.gov |

| G:T | -12.0 | -1.0 | nih.gov |

| G:G | -10.5 | +0.5 | nih.gov |

| G:A | -8.5 | -1.5 | nih.gov |

Note: Values are approximate and derived from comparative studies. The negative ΔG° values indicate stability, with a more negative value signifying greater stability.

Role in Triplex (Triple Helix) Formation

8-Amino-dG is particularly noted for its significant contribution to the stabilization of DNA triplexes. This modified nucleoside is frequently employed in studies aimed at enhancing triplex stability, often enabling triplex formation under conditions where unmodified sequences would be unstable, such as neutral pH oup.comoup.comresearchgate.netgenelink.combiosyn.comcsic.esnih.govresearchgate.netoup.comnih.govnih.govnih.govglenresearch.com.

Influence on Triple Helix Stability and pH Dependence

The presence of 8-Amino-dG significantly enhances the thermodynamic stability of DNA triplexes. Studies have demonstrated that oligonucleotides incorporating 8-Amino-dG can form stable triplexes even at neutral pH, a condition where natural triplexes, particularly those involving G·C·C triads, often require acidic pH for cytosine protonation to achieve stability oup.comgenelink.combiosyn.comcsic.esresearchgate.netrsc.org. The stabilization effect is substantial, with some studies indicating an increase in melting temperature (Tm) of approximately 10°C per substitution compared to 7°C for 8-aminoadenine csic.es. Molecular dynamics and thermodynamic integration calculations suggest that the substitution of guanine (B1146940) with 8-aminoguanine (B17156) can stabilize a triplex by approximately 1 kcal/mol nih.gov.

Table 2: Triplex Stability (Tm) with 8-Amino-dG at Varying pH

| Oligonucleotide Sequence (h26:s11) | pH 4.5 | pH 5.0 | pH 5.5 | pH 6.0 | pH 6.5 | pH 7.0 | Reference |

| gaaggaggaga (unmodified control) | 56 | 81 | 44 | 81 | 40 | 82 | oup.com |

| gaag1aggaga (1x 8-amino-dG) | 66 | 81 | 53 | 81 | 46 | 80 | oup.com |

| gaaggaggaga (2x 8-amino-dG) | – | 82 | – | 82 | – | 82 | oup.com |

Note: Tm values are in °C. The table shows that the introduction of 8-amino-dG can maintain or slightly increase triplex stability at higher pH values compared to the unmodified sequence.

Formation of Parallel-Stranded DNA Duplexes

8-Amino-purine derivatives, including 8-Amino-dG, have been investigated for their role in the formation and stabilization of parallel-stranded DNA duplexes. These structures, which differ from the more common antiparallel duplexes, often rely on Hoogsteen base pairing researchgate.netacs.orgplos.org. The incorporation of 8-amino modifications can enhance the stability of these parallel-stranded arrangements, potentially by contributing to favorable base stacking interactions or by integrating into the groove hydration, similar to their effect in triplexes plos.orgresearchgate.net.

Comparative Structural Analysis with Other Modified Purine Bases (e.g., 8-Amino-2'-deoxyadenosine)

When compared to other modified purines, such as 8-Amino-2'-deoxyadenosine (8-Amino-dA), 8-Amino-dG exhibits similar mechanisms of action, primarily through the C8-amino group's ability to form additional hydrogen bonds and influence groove hydration. Both modifications are known to stabilize DNA triplexes, allowing for formation at neutral pH genelink.combiosyn.comcsic.esglenresearch.com. Some comparative studies suggest that 8-Amino-dG may offer a slightly greater degree of triplex stabilization per substitution compared to 8-Amino-dA, with reported increases of approximately 10°C per substitution for 8-Amino-dG versus 7°C for 8-Amino-dA csic.es. While both modifications are beneficial for triplex formation, the specific sequence context and experimental conditions can influence their relative effectiveness.

Table 3: Comparative Triplex Stabilization by 8-Amino-Purines

| Modified Base | Stabilizing Effect (Approx. Tm Increase per Substitution) | Primary Stabilizing Mechanism | Reference |

| 8-Amino-dG | ~10°C | Additional Hoogsteen H-bond, integration into minor-major groove hydration spine | csic.es |

| 8-Amino-dA | ~7°C | Additional Hoogsteen H-bond, integration into minor-major groove hydration spine | csic.es |

| 8-Amino-adenine (M) | ~5-8°C (in triplex) | Additional Hoogsteen H-bond, integration into minor-major groove hydration spine | oup.com |

Note: The comparative stabilization values are based on specific experimental contexts and may vary.

Mutagenic and Genotoxic Consequences of 8 Amino 2 Deoxyguanosine Adducts

Mechanisms of Mutagenesis Induced by 8-Amino-2'-deoxyguanosine (B8737438)

The mutagenic potential of 8-amino-dG stems from its ability to cause mispairing during DNA replication, leading to specific types of base substitutions.

Targeted Mutagenesis in Cellular Systems

Studies employing cellular systems have demonstrated the mutagenic capacity of 8-amino-dG. In simian kidney (COS-7) cells, the introduction of site-specifically modified oligodeoxynucleotides containing 8-amino-dG into a shuttle vector revealed its mutagenic potential oup.comnih.govscispace.com. When the adduct was positioned at codon 60 of the human c-Ha-ras1 gene (designated as X1), a targeted mutation frequency of 2.7% was observed oup.comnih.govscispace.com. Similarly, when positioned at codon 61 (designated as X2), a targeted mutation frequency of 1.7% was detected oup.comnih.govscispace.com. These findings indicate that 8-amino-dG is indeed mutagenic in mammalian cells.

Research has also explored its mutagenicity in Escherichia coli. Studies showed that 8-amino-dG is weakly mutagenic in E. coli, with a mutation frequency around 10-3, and can induce a variety of targeted and semi-targeted mutations nih.govnih.gov.

Spectrum of Induced Base Pair Substitutions

The 8-amino-dG adduct is known to induce specific types of base pair substitutions. In mammalian cells, the primary mutations observed are G→T transversions oup.comnih.govscispace.com. Additionally, G→A transitions and G→C transversions have also been reported, depending on the sequence context of the lesion oup.comnih.govscispace.com. For instance, when 8-amino-dG was positioned at codon 60 (X1), G→T transversions were the most frequent, accompanied by smaller numbers of G→A transitions and G→C transversions oup.comnih.govscispace.com. At codon 61 (X2), only G→T transversions were observed oup.comnih.govscispace.com.

In E. coli, while the lesion is considered weakly mutagenic, it can still induce a variety of targeted and semi-targeted mutations nih.govnih.gov.

Sequence Context Dependence of Mutagenic Potential

The mutagenic outcome of the 8-amino-dG adduct is influenced by its surrounding DNA sequence. Studies have shown that the mutational frequency and spectrum vary depending on the specific sequence context of the lesion oup.comnih.govscispace.com. For example, the frequency of targeted mutations at codon 60 (X1) was 2.7%, whereas at codon 61 (X2), it was 1.7%, illustrating this context-dependent effect oup.comnih.govscispace.com. Furthermore, non-targeted mutations, such as G→T transversions, were detected 5' to the 8-amino-dG lesion when it was at the X2 position, suggesting that the local sequence can influence mutations occurring at nearby sites oup.comnih.govscispace.com.

Cellular Processing and Response to 8-Amino-2'-deoxyguanosine Lesions

Cells possess various mechanisms to deal with DNA damage, including replication bypass and repair pathways. The processing of 8-amino-dG lesions by these systems is crucial for determining their ultimate genotoxic consequences.

DNA Replication Bypass Mechanisms

During DNA replication, DNA polymerases must contend with DNA lesions. For 8-amino-dG, studies indicate that replicative DNA polymerases, such as polymerases α and δ, can incorporate the correct base, cytosine (dCMP), opposite the lesion oup.comoup.com. However, misincorporation of other bases, such as adenine (B156593) (dAMP) and guanine (B1146940) (dGMP), can also occur, albeit at lower frequencies oup.com. This ability of polymerases to bypass or misreplicate the lesion is a key step in mutagenesis. The efficient incorporation of 8-amino-dGTP by both viral reverse transcriptases and mammalian DNA polymerases has been noted nih.govoup.com.

Theoretical Implications for DNA Repair Pathway Interactions

The specific DNA repair pathways that handle 8-amino-dG lesions are not as well-characterized as those for other oxidative damage products like 8-oxo-dG nih.govoup.com. While 8-oxo-dG is efficiently repaired by systems such as base excision repair (BER) involving enzymes like OGG1 and MutY in E. coli, it is currently unknown if a dedicated repair system for 8-amino-dG exists nih.govoup.com. The presence of 8-amino-dG can reduce the efficiency of plasmid replication in certain cell lines, suggesting it may be poorly repaired or interfere with replication machinery oup.com. Theoretical implications suggest that if not efficiently repaired, these lesions could persist and lead to mutations during subsequent rounds of DNA replication.

Methodologies for the Synthesis and Incorporation of 8 Amino 2 Deoxyguanosine into Oligonucleotides

Phosphoramidite (B1245037) Chemistry for Site-Specific Integration

Phosphoramidite chemistry is the gold standard for automated, solid-phase oligonucleotide synthesis. mdpi.com This method involves the sequential addition of protected nucleoside phosphoramidite building blocks to a growing DNA chain anchored to a solid support. To incorporate 8-amino-dG, a corresponding phosphoramidite monomer must first be synthesized and then used in the automated synthesizer with specific considerations for its unique chemical properties.

The synthesis of the 8-amino-dG phosphoramidite building block is a multi-step process that requires careful protection of reactive functional groups to prevent unwanted side reactions during oligonucleotide synthesis. The key reactive sites on 8-amino-dG that need protection are the 5'-hydroxyl group, the N2-exocyclic amine, and the C8-amino group.

The final phosphoramidite product is typically 5'-Dimethoxytrityl-N2,N8-bis(dimethylaminomethylidine)-8-amino-2'-deoxyGuanosine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite . glenresearch.comcambio.co.uk The synthesis pathway generally involves:

Protection of Amino Groups: The N2 and C8 amino groups are protected, often using formamidine (B1211174) groups like dimethylformamidine (dmf), which are stable during synthesis but can be removed under mild deprotection conditions.

Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group. This acid-labile group is crucial as its removal in each synthesis cycle provides the free 5'-hydroxyl necessary for the next coupling reaction.

Phosphitylation of the 3'-Hydroxyl Group: The final step is the phosphitylation of the 3'-hydroxyl group. This is typically achieved by reacting the protected nucleoside with 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite or a similar phosphitylating agent to introduce the reactive phosphoramidite moiety. nih.gov This moiety, activated during the coupling step on the DNA synthesizer, forms the internucleotide phosphite (B83602) triester linkage.

The resulting compound is a stable, protected monomer ready for use in automated DNA synthesis. glenresearch.com

Once the 8-amino-dG phosphoramidite is prepared, it can be incorporated into an oligonucleotide using a standard automated DNA synthesizer. The synthesis proceeds in a four-step cycle for each nucleotide addition: detritylation, coupling, capping, and oxidation.

While standard synthesizer protocols are often sufficient, modifications may be employed to optimize the incorporation of specialized monomers. glenresearch.com For some modified bases, particularly bulky ones, extending the coupling time can improve the efficiency of the reaction and ensure a higher yield of the full-length product. nih.gov Maintaining anhydrous conditions for all reagents, especially the acetonitrile (B52724) diluent and the phosphoramidite solutions, is critical to achieving high coupling efficiencies, a factor that becomes increasingly important in the synthesis of long oligonucleotides. glenresearch.com

Table 1: Standard vs. Potentially Modified DNA Synthesis Cycle Parameters

| Step | Standard Protocol | Consideration for Modified Monomers | Purpose |

| Detritylation | Treatment with acid (e.g., trichloroacetic acid) to remove the 5'-DMT group. | No change typically needed. | Exposes the 5'-hydroxyl for the next coupling reaction. |

| Coupling | Activated phosphoramidite is added to the growing chain. | Extended coupling time (e.g., up to 20 minutes). nih.gov | To ensure efficient reaction of the potentially bulkier modified phosphoramidite with the 5'-hydroxyl group. |

| Capping | Unreacted 5'-hydroxyl groups are acetylated. | No change typically needed. | Prevents the formation of deletion sequences (n-1 mers). |

| Oxidation | The phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester. | No change typically needed. | Stabilizes the newly formed internucleotide bond. |

After the synthesis is complete, the oligonucleotide must be cleaved from the solid support, and all protecting groups (on the bases and the phosphate backbone) must be removed. This deprotection step is critical and must be carefully controlled to avoid degradation of the oligonucleotide, particularly at the site of the modification. glenresearch.com

The presence of the 8-amino group can make the nucleoside susceptible to oxidation. nih.gov Therefore, a reducing agent is often included in the deprotection solution. A common deprotection strategy for oligonucleotides containing 8-amino-dG involves treatment with ammonium (B1175870) hydroxide (B78521) containing 0.1 M 2-mercaptoethanol (B42355) at 55°C for approximately 20 hours. glenresearch.com The 2-mercaptoethanol is added to prevent oxidative degradation of the modified base during the deprotection process. nih.gov

Alternative "ultra-mild" deprotection methods, which use reagents like potassium carbonate in methanol, are sometimes required for extremely base-labile modifications. glenresearch.comnih.gov However, for 8-amino-dG with formamidine protecting groups, standard ammonium hydroxide with an added antioxidant is generally effective. glenresearch.com

Table 2: Common Deprotection Reagents and Conditions

| Reagent/Cocktail | Typical Conditions | Suitability for 8-Amino-dG | Notes |

| Ammonium Hydroxide (NH₄OH) | 55°C for 8-17 hours. nih.govscribd.com | Suitable, but requires an antioxidant. | Removes standard base protecting groups (Bz, iBu) and the cyanoethyl groups from phosphates. |

| NH₄OH with 2-Mercaptoethanol | 55°C for ~20 hours. glenresearch.com | Recommended. | The antioxidant prevents degradation of the 8-amino-dG residue. nih.gov |

| AMA (Ammonium Hydroxide/Methylamine) | 65°C for 10-15 minutes. glenresearch.comscribd.com | Potentially suitable, but compatibility should be verified. | Offers significantly faster deprotection but can be too harsh for some sensitive modifications. |

| Potassium Carbonate (K₂CO₃) in Methanol | Room temperature for 4 hours. glenresearch.com | Generally used for "ultra-mild" protecting groups (e.g., Pac, iPr-Pac), not standard ones. | May not be sufficient to remove the N2-protecting group on dG. |

Preparation of Site-Specifically Modified Oligodeoxynucleotides for Research

The preparation of oligonucleotides containing 8-amino-dG is motivated by specific research goals. The additional amino group at the C8 position can form an extra Hoogsteen hydrogen bond, which significantly stabilizes DNA triple-helix structures. biosyn.comgenelink.combiosyn.com This property is exploited in studies of gene regulation and the development of antigene therapies.

Advanced Analytical Characterization of Modified Oligonucleotides

Following synthesis and deprotection, the crude oligonucleotide product is a mixture containing the desired full-length sequence as well as failed sequences (such as shortmers, n-1) and products with remaining protecting groups. lcms.czthermofisher.com Therefore, robust analytical and purification methods are essential.

High-Performance Liquid Chromatography (HPLC) is the primary technique for both the analysis and purification of synthetic oligonucleotides. chromatographyonline.comnih.gov It allows for the separation of the target oligonucleotide from synthesis impurities, providing an accurate assessment of purity and allowing for the isolation of a homogenous product. nih.gov

Two main HPLC methods are commonly used:

Anion-Exchange (AEX) HPLC: This method separates oligonucleotides based on the number of negative charges in the phosphate backbone. thermofisher.comnih.gov The stationary phase contains positively charged groups that bind the negatively charged oligonucleotides. Elution is achieved with a salt gradient (e.g., NaCl or NaClO₄). Since the net charge is directly proportional to the length of the oligonucleotide, AEX-HPLC is highly effective at separating sequences of different lengths.

The choice between IP-RP and AEX-HPLC depends on the specific separation required. Following purification by one of these methods, the collected fractions containing the pure product are desalted and quantified to yield the final, research-ready 8-amino-dG-modified oligonucleotide. nih.gov

Mass Spectrometry for Structural Confirmation and Adduct Quantification

Mass spectrometry (MS) is a cornerstone analytical technique for the characterization of modified oligonucleotides, offering high sensitivity, accuracy, and structural insight. umich.eduresearchgate.net Its application is critical for both confirming the successful incorporation of adducts like 8-Amino-2'-deoxyguanosine (B8737438) (8-Amino-dG) into synthetic oligonucleotides and for quantifying these lesions in biological DNA samples. acs.orgnih.gov The primary MS techniques employed for these purposes are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS, often coupled with liquid chromatography (LC-MS). idtdna.com

Structural Confirmation

The initial step in verifying the synthesis of an 8-Amino-dG-containing oligonucleotide is the confirmation of its molecular weight. High-resolution mass spectrometry provides an accurate mass measurement of the intact oligonucleotide, which can be compared against the calculated theoretical mass. thermofisher.com A resolution setting capable of baseline separating the isotopic peaks allows for mass measurements with high accuracy, often within a few parts per million (ppm). thermofisher.com

MALDI-TOF MS is a rapid and effective method for determining the mass of the full-length synthetic oligonucleotide. umich.edushimadzu.com It is particularly useful for quality control, as it can quickly reveal the presence of the desired product and identify potential synthesis failures, such as truncations (n-1, n-2 mers) or the incomplete removal of protecting groups. idtdna.comnih.gov

For unambiguous sequence confirmation and localization of the 8-Amino-dG modification, tandem mass spectrometry (MS/MS) is employed. escholarship.org In this process, the full-length oligonucleotide ion (the precursor ion) is isolated and fragmented through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to reconstruct the sequence. The fragmentation of oligonucleotides produces a predictable series of ions (e.g., a-series, w-series), and the mass shift corresponding to the 8-Amino-dG residue at a specific position within the fragment pattern confirms its location. shimadzu.com

Adduct Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant method for the sensitive and selective quantification of DNA adducts from biological samples. nih.govescholarship.org The general workflow involves the enzymatic hydrolysis of DNA to its constituent 2'-deoxynucleosides. nih.govnih.gov This mixture is then separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. acs.org

The gold standard for quantification is isotope-dilution mass spectrometry (IDMS). nih.gov This method involves adding a known quantity of a stable isotope-labeled internal standard (e.g., an analog of 8-Amino-dG containing ¹³C or ¹⁵N atoms) to the sample prior to processing. This internal standard co-elutes with the native adduct and experiences similar ionization effects, correcting for sample loss during preparation and variations in instrument response. nih.gov

Quantification is typically performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. nih.govmdpi.com This technique provides exceptional selectivity by monitoring a specific fragmentation event: the transition of a precursor ion (the protonated deoxynucleoside, [M+H]⁺) to a specific product ion. mdpi.com For deoxynucleosides, a characteristic fragmentation is the neutral loss of the 2'-deoxyribose group (a mass of 116 Da), resulting in the protonated nucleobase [BH₂]⁺. acs.orgnih.gov By monitoring the specific precursor-to-product ion transition for both the native 8-Amino-dG and its isotope-labeled internal standard, highly accurate and sensitive quantification can be achieved, with limits of detection often reaching the femtomole (10⁻¹⁵) to attomole (10⁻¹⁸) level. acs.orgnih.gov

The following interactive table summarizes the mass spectrometry techniques used for the analysis of 8-Amino-dG modified oligonucleotides.

| Technique | Primary Application | Information Obtained | Key Advantages |

| MALDI-TOF MS | Quality control of synthetic oligonucleotides | Intact molecular weight | High speed, simplicity, tolerance to some impurities. umich.edu |

| LC-ESI-MS | Analysis of complex mixtures, purification monitoring | Intact molecular weight of separated components | Couples separation with mass analysis, suitable for a wide range of oligonucleotide lengths. idtdna.com |

| LC-MS/MS (ddMS2) | Structural confirmation and sequencing | Base-by-base sequence, localization of modifications | Provides detailed structural information and differentiates isomers. thermofisher.comescholarship.org |

| LC-IDMS/MS (SRM/MRM) | Absolute quantification of adducts in DNA | Precise quantity of 8-Amino-dG per amount of DNA | High sensitivity, high selectivity, considered the "gold standard" for quantification. nih.govmdpi.com |

The next interactive table details the characteristic mass-to-charge ratios (m/z) that would be monitored in a typical LC-MS/MS experiment for the quantification of 8-Amino-dG.

| Analyte | Ion Type | Description | Calculated m/z | Transition Monitored (SRM/MRM) |

| 8-Amino-2'-deoxyguanosine | [M+H]⁺ | Precursor Ion (Protonated Deoxynucleoside) | 283.1 | m/z 283.1 → m/z 167.1 |

| 8-Aminoguanine (B17156) | [BH₂]⁺ | Product Ion (Protonated Nucleobase) | 167.1 | |

| ¹⁵N₅-8-Amino-2'-deoxyguanosine (Internal Standard) | [M+H]⁺ | Precursor Ion (Protonated Deoxynucleoside) | 288.1 | m/z 288.1 → m/z 172.1 |

| ¹⁵N₅-8-Aminoguanine (Internal Standard) | [BH₂]⁺ | Product Ion (Protonated Nucleobase) | 172.1 |

Advanced Research Applications and Future Directions

Development of Chemical Probes for Investigating DNA Damage and Repair Mechanisms

The study of DNA damage and repair is crucial for understanding mutagenesis, carcinogenesis, and aging. Modified nucleosides are instrumental in this field, often serving as probes to detect damage or elucidate repair pathways. While the oxidatively damaged lesion 8-oxo-2'-deoxyguanosine (8-oxodG) is a well-established biomarker for oxidative stress, 8-Amino-dG presents opportunities for the development of novel chemical probes.

Future research may focus on leveraging the distinct properties of the 8-amino group for detection purposes. For instance, the amino group can be functionalized with fluorophores or electrochemical labels, transforming 8-Amino-dG into a reporter molecule. Once incorporated into DNA, these labeled probes could be used to:

Monitor Enzyme Activity: Track the interaction of DNA glycosylases and other repair enzymes with specific sites in the genome. The unique signature of the probe could signal enzymatic processing.

Investigate Structural Perturbations: The presence of the 8-amino group alters the local DNA structure and electronic properties. Probes based on 8-Amino-dG could be designed to study how these changes are recognized by the cellular repair machinery, offering insights into the initial steps of damage recognition.

Develop Diagnostic Tools: Electrochemical sensors have been successfully developed for the sensitive detection of 8-oxodG. electrochemsci.orgrsc.orgresearchgate.netnih.govnih.gov Similar platforms could be adapted for 8-Amino-dG or its derivatives, potentially serving as specific biomarkers in synthetic biology applications or for tracking the fate of therapeutic oligonucleotides.

Although the native fluorescence of 8-Amino-dG is not as extensively characterized as probes like 2-aminopurine, derivatives of related compounds like 8-amidoquinoline are known to have fluorescent properties that are sensitive to their environment, particularly in the presence of metal ions. mdpi.com This suggests a promising avenue for designing 8-Amino-dG derivatives that act as fluorescent "turn-on" or "turn-off" probes to investigate nucleic acid interactions.

Engineering of Novel Nucleic Acid Structures with Tuned Stability and Recognition Properties

A significant application of 8-Amino-dG lies in its ability to modulate the stability and recognition properties of nucleic acid structures. The introduction of an amino group at the C8 position of guanine (B1146940) profoundly influences hydrogen bonding patterns and base stacking.

Enhanced Triplex Stability: Research has demonstrated that substituting guanine with 8-aminoguanine (B17156) (the base in 8-Amino-dG) can significantly stabilize DNA triplex structures. electrochemsci.org This stabilization is attributed to the formation of an additional hydrogen bond between the 8-amino group of 8-aminoguanine and the phosphate (B84403) backbone. rsc.org DNA triplexes are three-stranded DNA structures with vast potential in antigene therapy and biotechnology, but their application is often limited by their instability under physiological conditions. The incorporation of 8-Amino-dG offers a direct route to overcoming this limitation.

Melting temperature (Tm) experiments, which measure the thermal stability of nucleic acid structures, have quantitatively confirmed this effect. As shown in the table below, oligonucleotides containing 8-Amino-dG exhibit a higher melting temperature for the triplex-to-duplex transition compared to those with standard guanine, indicating enhanced stability.

| Sequence Modification | pH | Triplex → Duplex (Tm1) | Duplex → Single Strand (Tm2) |

|---|---|---|---|

| Guanine (Control) | 6.0 | 14 | 59 |

| 8aG | 6.0 | 31 | 59 |

| Guanine (Control) | 7.0 | <10 | 59 |

| 8aG | 7.0 | 20 | 59 |

Interactive Data Table: Click on headers to sort. Data illustrates the increased melting temperature (stability) of the triplex structure when guanine is replaced by 8-amino-2'-deoxyguanosine (8aG) at both pH 6.0 and 7.0. Data sourced from reference electrochemsci.org.

This property makes 8-Amino-dG a valuable component for engineering robust DNA nanostructures, aptamers, and therapeutic oligonucleotides with precisely tuned recognition and stability profiles.

In Vitro Studies for Elucidating Biochemical Roles and Biomolecular Interactions

In vitro studies are essential for dissecting the molecular interactions of modified nucleosides without the complexity of a cellular environment. For 8-Amino-dG, such studies can clarify its biochemical behavior and its effect on DNA-protein interactions.

Interaction with DNA Polymerases: The behavior of a modified nucleoside during DNA replication is a key determinant of its potential mutagenicity or utility in enzymatic assays. In vitro primer extension assays using various DNA polymerases can determine whether 8-Amino-dG is correctly paired with cytosine, causes misincorporation, or stalls the polymerase. While extensive studies have been performed on the related 8-oxodG to understand its mispairing with adenine (B156593) acs.org, similar in vitro investigations on 8-Amino-dG are a vital area of research to understand its biochemical impact.

Binding Affinity and Enzyme Kinetics: In vitro assays can quantify the binding affinity of DNA repair enzymes or other DNA-binding proteins to sequences containing 8-Amino-dG. This helps to determine if the modification is recognized as damage, ignored by the cellular machinery, or if it enhances or inhibits protein binding, providing insights into its biocompatibility and potential biological roles.

Computational Modeling and Simulation of 8-Amino-2'-deoxyguanosine in Nucleic Acid Contexts

Computational chemistry provides powerful predictive insights into the behavior of modified nucleic acids at an atomic level. Molecular modeling and simulation have been instrumental in both predicting and explaining the unique properties of 8-Amino-dG.

Molecular Dynamics (MD) Simulations: MD simulations have shown that substituting guanine with 8-aminoguanine does not introduce dramatic structural changes in either DNA duplexes or triplexes. electrochemsci.org These simulations, which model the movement of atoms over time, suggest that 8-Amino-dG can be seamlessly incorporated into DNA without significantly disrupting the native B-form helix.

Thermodynamic Integration (TI): This computational technique has been used to calculate and estimate the changes in the stability of DNA triplexes when guanine is replaced with 8-aminoguanine. electrochemsci.org The results from these calculations corroborated experimental findings, confirming the stabilizing effect of the 8-amino modification and demonstrating the predictive power of computational approaches. electrochemsci.org

Conformational Analysis: The glycosidic bond conformation (anti vs. syn) is a critical parameter for modified nucleosides. For example, the mutagenicity of 8-oxodG is linked to its preference for the syn conformation, which facilitates mispairing with adenine. nih.govnih.gov Computational studies on 8-Amino-dG can predict its preferred conformation and the energetic barriers to rotation, helping to forecast its base-pairing fidelity and potential biological consequences. The lack of major structural distortion suggested by MD simulations implies 8-Amino-dG likely maintains the standard anti conformation. electrochemsci.org

Design and Investigation of Novel 8-Amino-2'-deoxyguanosine Derivatives for Specific Applications

The 8-amino group serves as a versatile chemical handle for creating a wide array of 8-Amino-dG derivatives with tailored functionalities. The synthesis and investigation of these novel molecules open up new avenues for specific applications.

One area of exploration is the synthesis of 8-(arylamino)-2'-deoxyguanosine derivatives. nih.gov Research in this area has shown that attaching aryl groups to the 8-amino position creates compounds with distinct chemical properties. For instance, these derivatives can undergo facile aerial oxidation, leading to the formation of complex spiro structures. nih.gov Understanding these oxidative pathways is crucial for assessing the stability of such derivatives in biological contexts.

Furthermore, synthetic methods like the Barton deoxygenation can be employed to convert guanosine (B1672433) derivatives to their 2'-deoxyguanosine (B1662781) counterparts, making a broader range of 8-amino-dG derivatives more accessible for study. nih.gov Future design efforts could focus on attaching:

Cross-linking agents for studying DNA-protein interactions.

Photosensitizers for photodynamic therapy applications.

Reporter groups with unique spectroscopic signatures for advanced diagnostic probes.

Comparative Studies with Other Oxidatively Modified Nucleosides in Advanced Genomic Studies

To fully appreciate the unique properties of 8-Amino-dG, it is valuable to compare it with other modified nucleosides, particularly those modified at the C8 position, such as the common oxidative lesion 8-oxo-2'-deoxyguanosine (8-oxodG).

| Property | 8-Amino-dG | 8-Oxo-dG | 8-Bromo-dG |

|---|---|---|---|

| Origin | Synthetic | Product of Oxidative Damage | Synthetic |

| Primary Effect on Duplex/Triplex | Stabilizing (especially triplex) electrochemsci.org | Destabilizing; can alter conformation | Destabilizing (due to steric bulk) |

| Preferred Glycosidic Conformation | Likely anti (preserves structure) electrochemsci.org | syn (promotes A mispairing) nih.govnih.gov | syn (due to steric bulk) |

| Biological Significance | Tool for nucleic acid engineering | Biomarker of oxidative stress; premutagenic lesion acs.org | Research tool to study steric effects |

| Interaction with Repair Enzymes | Largely uncharacterized | Substrate for BER pathway (e.g., OGG1) nih.govnih.gov | May be recognized as damage |

Interactive Data Table: Click on headers to sort. This table compares 8-Amino-dG with other C8-modified nucleosides, highlighting differences in their origin, effect on DNA structure, and biological relevance.

This comparative approach is critical in advanced genomic studies. For example, by incorporating 8-Amino-dG, 8-oxodG, and other analogs like 8-bromo-dG into specific genomic loci, researchers can dissect how different C8 modifications influence DNA replication, transcription, and repair. Such studies can help differentiate the cellular response to a stabilizing modification (8-Amino-dG) versus a destabilizing and mutagenic lesion (8-oxodG). This knowledge is essential for interpreting the complex landscape of DNA damage and for designing therapeutic oligonucleotides that are both stable and non-mutagenic.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.